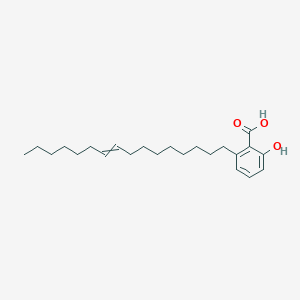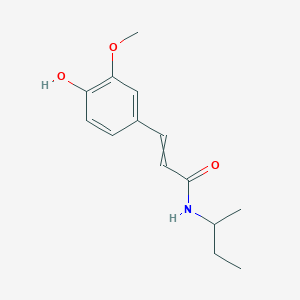
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butan-2-yl group attached to an amide, which is further connected to a prop-2-enamide moiety substituted with a 4-hydroxy-3-methoxyphenyl group. The presence of both hydroxyl and methoxy groups on the phenyl ring contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of butan-2-amine with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. Additionally, the amide bond can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
N-(Butan-2-yl)-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(Butan-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities.
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a carboxylic acid group instead of an amide, which may influence its solubility and reactivity.
Uniqueness
N-(Butan-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and potential biological activities. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
591246-90-1 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
N-butan-2-yl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H19NO3/c1-4-10(2)15-14(17)8-6-11-5-7-12(16)13(9-11)18-3/h5-10,16H,4H2,1-3H3,(H,15,17) |
InChIキー |
WZTXBSNLNCYLKX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


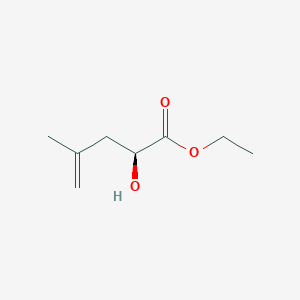


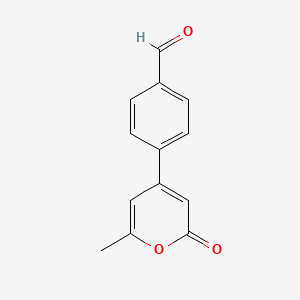
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
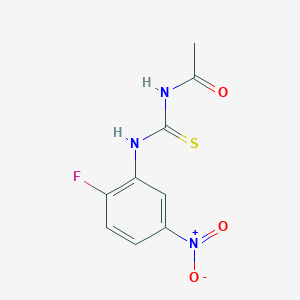

![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
